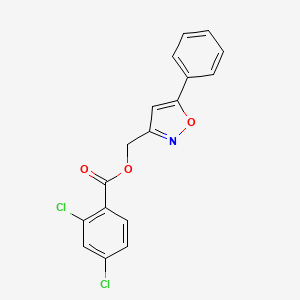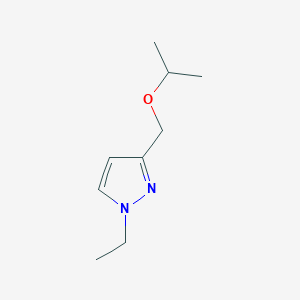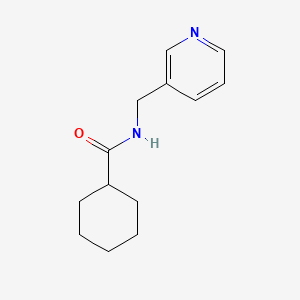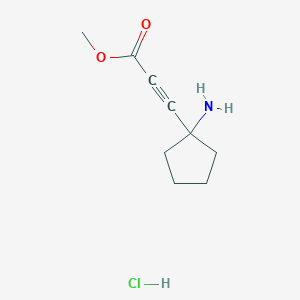
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride is a derivative of tetrahydroquinoline, which is a heterocyclic chemical compound consisting of a quinoline system that has been fully hydrogenated at the 1,2,3,4-positions. The sulfonyl fluoride group at the 6-position and the hydrochloride part of the molecule suggest that it is a functionalized tetrahydroquinoline with potential biological activity.
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds has been explored in various studies. For instance, a series of 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines were synthesized and showed significant biological activity . Another study reported the synthesis of 1,2,3,4-tetrahydroisoquinolines from N-sulfonyl-phenethylamines and aldehydes, which involved condensation reactions under mild acidic conditions to yield the desired products in excellent yields . These methods could potentially be adapted for the synthesis of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride by introducing the appropriate sulfonyl fluoride group at the correct position on the tetrahydroquinoline ring.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic ring, which can participate in various chemical reactions. The substitution pattern on the tetrahydroquinoline ring, such as the sulfonyl fluoride group, can significantly influence the chemical behavior and biological activity of these compounds. The structure-activity relationships discussed in the synthesis of related compounds highlight the importance of substituents on the tetrahydroquinoline core .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo a variety of chemical reactions. The presence of a sulfonyl fluoride group can make the compound a potential electrophile, reacting with various nucleophiles. A study on the cascade halosulfonylation of 1,7-enynes to synthesize 3,4-dihydroquinolin-2(1H)-ones demonstrates the reactivity of sulfonyl groups in radical-triggered cyclization reactions . This suggests that 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride could also participate in similar radical-mediated processes to form complex structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride are not detailed in the provided papers, the properties of tetrahydroquinoline derivatives generally include moderate to high solubility in organic solvents, potential for hydrogen bonding due to the nitrogen atom, and the ability to form salts, as indicated by the hydrochloride form. The sulfonyl fluoride group is known for its reactivity, which could affect the stability and reactivity of the compound under different conditions. The studies on related compounds provide insights into the potential antisecretory and antiulcer activities, which could be relevant for the analysis of the biological properties of this compound .
Scientific Research Applications
Synthesis and Modification of Fluorinated Compounds
1,2,3,4-Tetrahydroquinoline derivatives are crucial in the synthesis of fluorinated compounds, which are extensively used in medicinal chemistry due to their biological activity and increased lipid solubility in membranes. For instance, studies have demonstrated methods for the fluorination of quinoline derivatives, enhancing their potential for drug synthesis. Fluorination techniques include the use of potassium fluoride for introducing fluorine atoms into the quinoline structure, thereby altering its chemical properties and biological activity (Kidwai, Sapra, & Bhushan, 1999).
Heterocyclic Sulfone Synthesis
The development of heterocyclic sulfones, including sulfonyl fluorides, is a significant area of research due to their importance in drug discovery and synthesis. Techniques for synthesizing quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives have been explored. These methods allow for the selective formation of C2-substituted sulfones from quinoline N-oxides, which can then be converted into various sulfonyl compounds, including sulfonyl fluorides, sulfonamides, and sulfones. This versatility makes them valuable for medicinal chemistry applications (Patel, Laha, & Moschitto, 2022).
Fluorescence Sensing of Fluoride Ions
The ability to detect fluoride ions accurately is essential in various fields, including environmental science and healthcare. Compounds derived from 1,2,3,4-tetrahydroquinoline have been utilized in the development of fluorescent probes for the detection of fluoride ions. These probes can sense fluoride ions with high sensitivity and selectivity, making them useful tools for analyzing fluoride levels in drinking water and dental care products (Hirai & Gabbaï, 2014).
Asymmetric Synthesis and Catalysis
1,2,3,4-Tetrahydroquinolines are integral to the asymmetric synthesis of various organic compounds. They serve as key structural elements in natural products and pharmaceuticals, requiring optically pure forms for their bioactivity. Research has focused on the asymmetric transfer hydrogenation of quinolines in water, highlighting the importance of 1,2,3,4-tetrahydroquinoline derivatives in facilitating these reactions and producing compounds with significant commercial and medicinal value (Wang, Li, Wu, Pettman, & Xiao, 2009).
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S.ClH/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMPCQVXMZRIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)F)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-6-sulfonyl fluoride;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)
![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)
![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)

![N-(4-(N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2528549.png)
![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)



![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)


